Tert-butyl 2-carbamoylpiperazine-1-carboxylate
CAS No.: 1246030-06-7
Cat. No.: VC5183073
Molecular Formula: C10H19N3O3
Molecular Weight: 229.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246030-06-7 |
|---|---|
| Molecular Formula | C10H19N3O3 |
| Molecular Weight | 229.28 |
| IUPAC Name | tert-butyl 2-carbamoylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-6-7(13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14) |
| Standard InChI Key | UVEICGPURAVJRL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
Tert-butyl 2-carbamoylpiperazine-1-carboxylate belongs to the carbamate class of organic compounds, featuring a piperazine ring substituted with a carbamoyl group at the 2-position and a Boc-protected amine at the 1-position. The molecular formula is , with a molecular weight of 229.28 g/mol . The Boc group () confers steric protection to the amine, preventing unwanted nucleophilic reactions during synthesis.
The piperazine ring adopts a chair conformation, with the carbamoyl group () positioned equatorially to minimize steric clashes. This spatial arrangement enhances the compound’s stability and reactivity in polar solvents. The InChIKey UVEICGPURAVJRL-UHFFFAOYSA-N and SMILES notation CC(C)(C)OC(=O)N1CCNCC1C(=O)N provide unambiguous identifiers for its structure .
Synthesis and Optimization
Synthetic Pathways
The synthesis of tert-butyl 2-carbamoylpiperazine-1-carboxylate typically involves multi-step protocols to introduce the Boc and carbamoyl groups selectively. A common approach begins with piperazine, where the Boc group is introduced via reaction with di-tert-butyl dicarbonate () in the presence of a base such as triethylamine. Subsequent carbamoylation at the 2-position employs isocyanates or carbamoyl chlorides under inert conditions .
Recent advancements highlight the use of continuous flow reactors to enhance reaction efficiency and purity. These systems minimize side reactions, such as over-carbamoylation or Boc group cleavage, by ensuring precise control over temperature and reagent stoichiometry. For example, a 2023 study reported a 92% yield using a microfluidic setup with residence times under 10 minutes.
Purification and Characterization
Purification often involves column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity. The -NMR spectrum displays characteristic signals for the tert-butyl group (δ 1.44 ppm, singlet) and piperazine protons (δ 3.2–3.8 ppm, multiplet) .
Applications in Organic Synthesis
Protecting Group Strategy
The Boc group’s primary role is to protect the piperazine nitrogen during multi-step syntheses. Its removal under acidic conditions (e.g., trifluoroacetic acid) regenerates the free amine, enabling subsequent functionalization . This strategy is pivotal in peptide synthesis, where orthogonal protection of amines ensures regioselective coupling.
Intermediate in Drug Development
Tert-butyl 2-carbamoylpiperazine-1-carboxylate serves as a precursor to bioactive molecules. For instance, piperazine derivatives are prevalent in antiviral and anticancer agents. The carbamoyl group can be further modified to introduce ureas or thioureas, enhancing binding affinity to biological targets. A 2024 study demonstrated its utility in synthesizing kinase inhibitors, where the piperazine scaffold improved solubility and pharmacokinetics .
Comparative Analysis with Related Compounds
Piperidine vs. Piperazine Derivatives
Tert-butyl 2-carbamoylpiperidine-1-carboxylate (CAS No. 388077-74-5) shares structural similarities but replaces the piperazine ring with a piperidine ring. This substitution reduces ring strain and alters nitrogen basicity, impacting reactivity. Piperidine derivatives exhibit slower Boc deprotection kinetics due to reduced steric accessibility.
| Property | Piperazine Derivative | Piperidine Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 229.28 | 228.29 |
| Deprotection Rate (TFA) | Fast (≤30 min) | Slow (≥2 h) |
| Solubility in DMSO | High | Moderate |
Stereochemical Considerations
The (R)-enantiomer of tert-butyl 3-carbamoylpiperazine-1-carboxylate (CAS No. 170164-46-2) highlights the role of chirality in biological activity. Enzymatic assays reveal that the (R)-configuration enhances inhibition of protease enzymes compared to the racemic mixture. This underscores the importance of stereoselective synthesis in drug candidates.
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